N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-5-3-4-6-11(10)12(21-2)9-16-14(19)15(20)17-13-7-8-22-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBUKDJOHQYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-2-butanone oxime with an acid catalyst.
Introduction of the Methoxy-Substituted Tolyl Group: The methoxy-substituted tolyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.
Coupling with Oxalamide: The final step involves coupling the isoxazole and methoxy-substituted tolyl intermediates with oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy-substituted tolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Metabolic Comparisons
Physicochemical Properties
- Molecular Weight : The target compound (MW: ~295.32 g/mol) is lighter than S336 (MW: 355.39 g/mol) but heavier than thiophene analog 1448052-93-4 (MW: 295.32 g/mol) .
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring and a methoxy-substituted tolyl group. Its chemical formula is , with a molecular weight of approximately 303.31 g/mol. The compound's structure is critical to its biological activity, as the isoxazole moiety is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may modulate enzyme activities or bind to various receptors, thereby influencing cellular signaling pathways. For example, it may inhibit enzymes involved in metabolic processes or interfere with receptor-mediated signaling, leading to altered physiological responses.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing isoxazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole derivative 1 | MCF-7 (breast cancer) | 5.0 | |
| Isoxazole derivative 2 | HCT116 (colon cancer) | 16.0 | |
| Isoxazole derivative 3 | EMT6 (breast cancer) | 9.0 |
These findings suggest that the compound may exhibit significant cytotoxic effects against specific cancer types, warranting further investigation into its therapeutic applications.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that isoxazole derivatives can possess antibacterial and antifungal activities. For example, studies have shown that certain isoxazole-containing compounds effectively inhibit bacterial growth in vitro, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- In vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant growth inhibition compared to control groups. The mechanism was linked to apoptosis induction through caspase activation .
- Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance potency against specific targets, revealing that substituents on the isoxazole ring significantly influence biological activity .
- Pharmacological Evaluation : A comprehensive evaluation highlighted the potential for this compound as a lead candidate for drug development aimed at cancer therapy and antimicrobial treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
